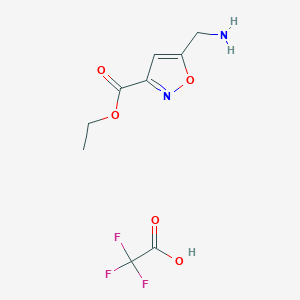
Ethyl 5-(aminomethyl)isoxazole-3-carboxylate 2,2,2-trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-(aminomethyl)isoxazole-3-carboxylate 2,2,2-trifluoroacetate is a compound that belongs to the isoxazole family, which is known for its significant role in medicinal chemistry. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(aminomethyl)isoxazole-3-carboxylate 2,2,2-trifluoroacetate typically involves the cyclization of appropriate precursors. One common method includes the reaction of α,β-acetylenic oximes with AuCl3 as a catalyst under moderate conditions . Another method involves the oxidation of propargylamines to oximes followed by CuCl-mediated intramolecular cyclization .
Industrial Production Methods: Industrial production of this compound may employ metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity. These methods often use eco-friendly catalysts and reagents to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-(aminomethyl)isoxazole-3-carboxylate 2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Oxidation: Conversion to oximes and subsequent cyclization.
Reduction: Reduction of the nitro group to an amine.
Substitution: Nucleophilic substitution reactions at the isoxazole ring.
Common Reagents and Conditions:
Oxidation: NH2OH·HCl in methanolic conditions.
Reduction: Hydrazine hydrate in refluxing methanol.
Substitution: Alkynes in the presence of 18-crown-6 catalyst, K2CO3, and 4-toluenesulfonyl chloride.
Major Products:
Oxidation: Methyl 5-phenylisoxazole-3-carboxylate.
Reduction: 5-phenylisoxazole-3-carbohydrazide.
Substitution: Isoxazole-linked glyco-conjugates.
Scientific Research Applications
Ethyl 5-(aminomethyl)isoxazole-3-carboxylate 2,2,2-trifluoroacetate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 5-(aminomethyl)isoxazole-3-carboxylate 2,2,2-trifluoroacetate involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Sulfamethoxazole: An antibiotic with a similar isoxazole core.
Muscimol: A GABAA receptor agonist with an isoxazole structure.
Ibotenic Acid: A neurotoxin with an isoxazole ring.
Parecoxib: A COX2 inhibitor with an isoxazole moiety.
Leflunomide: An immunosuppressant agent containing an isoxazole ring.
Uniqueness: Ethyl 5-(aminomethyl)isoxazole-3-carboxylate 2,2,2-trifluoroacetate stands out due to its trifluoroacetate group, which can enhance its stability and bioavailability. This unique feature makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C9H11F3N2O5 |
|---|---|
Molecular Weight |
284.19 g/mol |
IUPAC Name |
ethyl 5-(aminomethyl)-1,2-oxazole-3-carboxylate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C7H10N2O3.C2HF3O2/c1-2-11-7(10)6-3-5(4-8)12-9-6;3-2(4,5)1(6)7/h3H,2,4,8H2,1H3;(H,6,7) |
InChI Key |
UYEJALUZYCJEKP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)CN.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















